

Check Availability & Pricing

# Upacicalcet: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Upacicalcet |           |
| Cat. No.:            | B611592     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Upacicalcet**, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).

### Introduction

**Upacicalcet** sodium hydrate is a small-molecule, intravenous calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, **Upacicalcet** effectively suppresses the excessive secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including mineral and bone disorders.[2][3] This document collates and synthesizes key data from clinical and non-clinical studies to provide a detailed understanding of **Upacicalcet**'s behavior in the body and its therapeutic effects.

#### **Pharmacokinetics**

The pharmacokinetic profile of **Upacicalcet** has been characterized in both healthy adult volunteers and in patients with secondary hyperparathyroidism undergoing hemodialysis.

#### **Healthy Volunteers**

A first-in-human, single-center, double-blind, randomized, placebo-controlled, dose-escalation Phase I study was conducted in healthy adult Japanese participants to assess the



pharmacokinetics of a single intravenous dose of **Upacicalcet** (0.01, 0.1, 1.0, or 2.5 mg).[4] Key Findings:

- Dose-Dependent Exposure: The plasma concentration of Upacicalcet increased in a dosedependent manner.[4]
- Rapid Elimination: **Upacicalcet** was rapidly cleared from the plasma after administration.[4]
- Short Half-Life: The mean half-life (t½) of **Upacicalcet** was approximately 1 to 2 hours.[4]
- Renal Excretion: The primary route of elimination was via urine, with 78.9–95.0% of the drug excreted unchanged within 48 hours.[4]
- Minimal Metabolism: The only metabolite detected in the blood was M2, and it was only
  found in the higher dose groups (1.0 mg and 2.5 mg).[4] M2 levels in all urine samples were
  below the lower limit of quantification, suggesting minimal metabolism.[4]
- Low Plasma Protein Binding: Non-covalent binding to human plasma proteins is between 44.2% and 45.6%.[4]

Table 1: Pharmacokinetic Parameters of **Upacicalcet** in Healthy Adult Japanese Participants (Single IV Dose)[4]

| Parameter        | 0.01 mg        | 0.1 mg         | 1.0 mg         | 2.5 mg         |
|------------------|----------------|----------------|----------------|----------------|
| Cmax (ng/mL)     | 1.08 ± 0.0361  | 11.2 ± 1.77    | 113 ± 15.0     | 280 ± 29.8     |
| Tmax (h)         | 0.083 (median) | 0.083 (median) | 0.083 (median) | 0.083 (median) |
| AUCinf (ng·h/mL) | 1.05 ± 0.0872  | 11.2 ± 1.15    | 115 ± 11.3     | 291 ± 31.9     |
| t½ (h)           | 1.05 ± 0.08    | 1.20 ± 0.11    | 1.25 ± 0.10    | 2.06 ± 1.22    |
| CL (L/h)         | 9.60 ± 0.767   | 9.00 ± 0.902   | 8.74 ± 0.852   | 8.81 ± 1.04    |
| Vss (L)          | 11.2 ± 1.24    | 12.3 ± 1.15    | 12.0 ± 1.28    | 16.5 ± 5.06    |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma



concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

## Hemodialysis Patients with Secondary Hyperparathyroidism

The pharmacokinetics of **Upacicalcet** have also been evaluated in Japanese patients with SHPT undergoing hemodialysis in a multicenter, randomized, placebo-controlled, double-blind, dose-escalation Phase I/II study. This study involved both single-dose (0.025 to 0.8 mg) and multiple-dose (0.05 to 0.2 mg) administrations.[5]

#### Key Findings:

- Dose-Dependent Plasma Concentrations: Similar to healthy volunteers, the plasma concentration of **Upacicalcet** in hemodialysis patients increased in a dose-dependent manner.[5]
- Sustained Plasma Levels: Unlike in healthy individuals, the plasma concentration of Upacicalcet was maintained until the next dialysis session.[5]
- Hemodialysis Clearance: Upacicalcet was effectively removed by hemodialysis, with approximately 80% of the drug cleared in a single session.[5]
- No Accumulation: Due to the high clearance by dialysis, there was no accumulation of Upacicalcet in the plasma with repeated administration.[5]
- Longer Interdialytic Half-Life: Non-clinical studies and clinical trials have indicated a
  markedly longer interdialytic plasma half-life of 65–122 hours in hemodialysis patients
  compared to healthy individuals.[6]

## **Pharmacodynamics**

**Upacicalcet** exerts its therapeutic effect by modulating the CaSR, leading to a reduction in PTH secretion and subsequent effects on mineral metabolism.

### **Mechanism of Action**



**Upacicalcet** is a positive allosteric modulator of the CaSR.[1] It binds to the amino acid binding site of the receptor, a site distinct from that of other calcimimetics like cinacalcet.[1][7] This binding increases the sensitivity of the CaSR to extracellular calcium.[2] Consequently, the parathyroid glands are "tricked" into perceiving higher calcium levels, leading to a dosedependent suppression of PTH synthesis and secretion.[2][4]



Click to download full resolution via product page

Caption: Signaling pathway of **Upacicalcet** in a parathyroid cell.



### **Effects on Parathyroid Hormone (PTH)**

In healthy volunteers, a single intravenous dose of **Upacicalcet** resulted in a rapid, dose-dependent decrease in serum intact PTH (iPTH) levels within 10 minutes of administration.[4] The duration of PTH suppression also increased with higher doses but generally resolved within 12 hours.[4] In hemodialysis patients, **Upacicalcet** led to a significant and sustained reduction in iPTH levels.[8][9] A Phase 3 study showed that 67% of patients receiving **Upacicalcet** achieved the target mean serum iPTH concentration (60–240 pg/mL) compared to 8% in the placebo group.[8]

#### **Effects on Mineral Metabolism**

- Serum Calcium: **Upacicalcet** administration leads to a decrease in serum corrected calcium levels in both healthy volunteers and hemodialysis patients.[4][9] In healthy subjects, this decrease was gradual, occurring 6-12 hours after administration, and the effect disappeared after 24 hours.[4] Symptomatic hypocalcemia has not been a significant concern in clinical trials.[4][10]
- Serum Phosphorus: In hemodialysis patients, Upacicalcet has been shown to improve the
  control of serum phosphate levels.[10] In healthy volunteers, higher doses of Upacicalcet
  led to a decrease in urinary phosphorus excretion.[4]
- Urinary Calcium and Phosphorus (Healthy Volunteers): Upacicalcet caused a dosedependent increase in urinary calcium excretion in the first 6 hours post-administration.[4]
   Conversely, urinary phosphorus excretion decreased in the higher dose groups.[4]

Table 2: Key Pharmacodynamic Effects of **Upacicalcet** 



| Parameter               | Effect in Healthy<br>Volunteers (Single Dose)<br>[4] | Effect in Hemodialysis Patients (Multiple Doses) [8][9][10]                                                                                               |
|-------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Serum Intact PTH (iPTH) | Rapid, dose-dependent decrease.                      | Significant and sustained decrease.                                                                                                                       |
| Serum Corrected Calcium | Gradual decrease, effect disappears after 24 hours.  | Decrease, improved control.                                                                                                                               |
| Serum Phosphorus        | No significant change in serum levels.               | Improved control.                                                                                                                                         |
| Bone Turnover Markers   | Not assessed.                                        | Decreased levels of bone-<br>specific alkaline phosphatase,<br>total type 1 procollagen-N-<br>propeptide, and tartrate-<br>resistant acid phosphatase-5b. |

# Experimental Protocols First-in-Human Phase I Study in Healthy Volunteers

- Study Design: A single-center, double-blind, randomized, placebo-controlled, dose-escalation study.[4]
- Participants: Healthy adult Japanese males.
- Dosing: For each cohort, participants were randomized (3:1) to receive a single intravenous injection of **Upacicalcet** (0.01, 0.1, 1.0, or 2.5 mg) or placebo.[4]
- Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points up to 48 hours post-dose to determine plasma concentrations of **Upacicalcet** and its metabolite. Urine samples were also collected.[4]
- Pharmacodynamic Assessments: Serum iPTH, corrected calcium, and phosphorus levels were measured at pre-dose and at multiple time points up to 48 hours post-dose. Urinary calcium and phosphorus excretion were also assessed.[4]



• Safety Monitoring: Included monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms (ECGs).[4]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Upacicalcet Sodium Hydrate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mims.com [mims.com]
- 10. Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Upacicalcet: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611592#pharmacokinetics-and-pharmacodynamics-of-upacicalcet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com